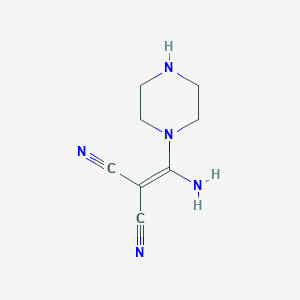
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide is a quaternary ammonium compound with a biphenyl group attached to an ethyl chain, which is further connected to a diethylmethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide typically involves the reaction of biphenyl-2-ol with 2-chloroethyl diethylmethylammonium iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl alcohols.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also inhibit specific enzymes and proteins, affecting cellular processes and pathways. The biphenyl group can interact with hydrophobic regions of proteins, while the ammonium group can form ionic interactions with negatively charged cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar structural features but lacks the biphenyl group.
2-Phenethylamines: Compounds with a phenethylamine backbone, which share some structural similarities but differ in functional groups and applications.
Uniqueness
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide is unique due to the presence of both the biphenyl group and the quaternary ammonium group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
| 64048-47-1 | |
Molekularformel |
C19H26INO |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H26NO.HI/c1-4-20(3,5-2)15-16-21-19-14-10-9-13-18(19)17-11-7-6-8-12-17;/h6-14H,4-5,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LRWBJGZHGVHLEN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)

